tert-butyl 3-({[2-(3,5-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
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Overview
Description
Tert-butyl 3-({[2-(3,5-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl ester group, an isoquinoline core, and a dimethylanilino substituent, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-({[2-(3,5-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethylanilino Group: The dimethylanilino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline core is replaced by the dimethylanilino group.
Formation of the Tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Tert-butyl 3-({[2-(3,5-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline core or the dimethylanilino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions.
Scientific Research Applications
Tert-butyl 3-({[2-(3,5-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, inflammation, or neurological disorders.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-({[2-(3,5-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 3-({[2-(3,5-dimethylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl ester group and an indole core, but with different substituents and chemical properties.
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: This compound contains a tert-butyl ester group and a carbamate moiety, with different biological and chemical properties.
Properties
Molecular Formula |
C25H31N3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[2-(3,5-dimethylanilino)-2-oxoethyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H31N3O4/c1-16-10-17(2)12-20(11-16)27-22(29)14-26-23(30)21-13-18-8-6-7-9-19(18)15-28(21)24(31)32-25(3,4)5/h6-12,21H,13-15H2,1-5H3,(H,26,30)(H,27,29)/t21-/m1/s1 |
InChI Key |
ZHPDYHIQOASDKE-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)CNC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CNC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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